2'-Chloroacetanilide

Beschreibung

Nomenclature and Chemical Structure within the Acetanilide (B955) Class

2'-Chloroacetanilide, an organic compound, is a member of the acetanilide class of chemicals. smolecule.com Acetanilides are derivatives of aniline (B41778) and are characterized by an acetyl group attached to the nitrogen atom. The specific nomenclature 'this compound' indicates a chlorine atom substituted at the second position (ortho position) of the phenyl ring of the acetanilide structure.

Systematically named N-(2-chlorophenyl)acetamide according to IUPAC nomenclature, this compound is also known by several synonyms, including o-Chloroacetanilide and N-Acetyl-o-chloroaniline. smolecule.comchemicalbook.comnist.gov Its chemical structure consists of a benzene (B151609) ring substituted with both a chloro group and an acetamido group at adjacent carbon atoms. smolecule.com The presence and position of the chloro substituent significantly influence the compound's chemical properties and reactivity compared to unsubstituted acetanilide and its other isomers. smolecule.com

Below is a data table summarizing the key chemical identifiers and properties for this compound.

| Identifier | Value | Source |

| IUPAC Name | N-(2-chlorophenyl)acetamide | smolecule.comnist.govlgcstandards.com |

| CAS Number | 533-17-5 | smolecule.comchemicalbook.comnist.govlgcstandards.comchemsrc.com |

| Molecular Formula | C₈H₈ClNO | smolecule.comnist.govlgcstandards.comchemsrc.com |

| Molecular Weight | 169.61 g/mol | smolecule.comnist.govlgcstandards.com |

| SMILES | CC(=O)NC1=CC=CC=C1Cl | smolecule.comlgcstandards.com |

| InChI Key | KNVQTRVKSOEHPU-UHFFFAOYSA-N | smolecule.comnist.gov |

| Appearance | White to light beige crystalline powder | smolecule.comchemicalbook.comnih.govfishersci.com |

| Melting Point | 85 - 90 °C | chemicalbook.comchemsrc.comnih.govfishersci.com |

| Solubility | Practically insoluble in water; soluble in alcohol and hot benzene. | smolecule.comchemicalbook.com |

Significance and Context in Chemical and Related Disciplines

This compound holds considerable significance in various scientific fields, primarily as a chemical intermediate and a subject of research. It is not a substance produced commercially in the United States and is intended for research and educational purposes. nih.gov Its utility stems from its specific chemical structure, which allows for a range of chemical transformations.

In synthetic organic chemistry , this compound serves as a precursor in the synthesis of more complex molecules. smolecule.com The chloro- and acetamido- groups provide reactive sites for various chemical reactions, including nucleophilic substitution and hydrolysis. smolecule.com For instance, the chloro group can be displaced by nucleophiles, and the entire molecule can be hydrolyzed to yield 2-chloroaniline (B154045) and acetic acid under certain conditions. smolecule.com Research has also explored its participation in rearrangement reactions. smolecule.com Common synthesis methods for this compound itself include the acetylation of 2-chloroaniline with reagents like acetic anhydride (B1165640) or acetyl chloride, or the chlorination of acetanilide. smolecule.com

In the realm of pharmaceuticals and agrochemicals , acetanilide derivatives have been investigated for a wide range of biological activities. sphinxsai.com While research on this compound itself is more limited compared to some of its isomers, it serves as an important intermediate in the synthesis of various compounds, including pharmaceuticals. smolecule.comguidechem.com For example, it is listed as an impurity of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID). lgcstandards.com The broader class of chloroacetanilide herbicides, such as alachlor (B1666766) and metolachlor (B1676510), are widely used in agriculture, and research into their environmental fate and degradation pathways is an active area of study. usgs.govresearchgate.net

In environmental science , studies have investigated the degradation of chloroacetanilide herbicides in natural waters, highlighting the importance of understanding the environmental behavior of this class of compounds. smolecule.com Research has also been conducted on the effects of chloroacetanilide isomers on biological systems. nih.gov

The table below presents a summary of research applications involving this compound and related compounds.

| Research Area | Specific Application/Finding | Source |

| Synthetic Chemistry | Intermediate in the synthesis of dyes, rubber accelerators, and pharmaceuticals. | smolecule.com |

| Polymer Science | Used in the synthesis of cellulose-acetanilide ether, which has shown antibacterial activity. | smolecule.com |

| Environmental Chemistry | Subject of studies on the degradation of chloroacetanilide herbicides in water. | smolecule.com |

| Toxicology | Research on the effects of chloroacetanilide isomers on liver and kidney function in rats. nih.gov | nih.gov |

| Enzyme Inhibition | Showed weak inhibition of choline (B1196258) acetyltransferase activity. nih.gov | nih.gov |

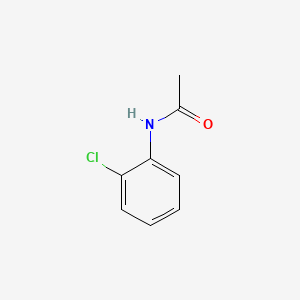

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVQTRVKSOEHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060200 | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | o-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL, MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE, VERY SOL IN ETHER, HOT BENZENE | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000963 [mmHg] | |

| Record name | o-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM DIL ACETIC ACID | |

CAS No. |

533-17-5 | |

| Record name | N-(2-Chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C42PA69Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88 °C | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2'-Chloroacetanilide

The most common and direct method for synthesizing this compound is through the acetylation of 2-chloroaniline (B154045). smolecule.com This reaction involves treating 2-chloroaniline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The nitrogen atom of the amine group on 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This process results in the formation of an amide bond, yielding this compound and a byproduct (acetic acid or hydrochloric acid, depending on the reagent used). smolecule.com The crude product can be purified, for instance, by recrystallization to achieve a constant melting point. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the product in amidation and related reactions involving chloroacetanilides. Key parameters that can be adjusted include the choice of solvent, base, catalyst, and temperature.

Studies on reactions involving N-(2-chlorophenyl)acetamide have explored various conditions to enhance efficiency. For instance, in a palladium-catalyzed hydrodehalogenation of N-(2-chlorophenyl)acetamide, different bases were tested, with triethylamine (B128534) (Et3N) providing a significantly higher yield (80%) compared to potassium carbonate (K2CO3) (58%) or potassium phosphate (B84403) (K3PO4) (33%). thieme-connect.com This highlights the critical role of the base in reactions involving this substrate.

In the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, a similar optimization was performed. The choice of base and solvent was found to be critical, with potassium hydroxide (B78521) (KOH) in acetonitrile (B52724) proving to be the optimal combination for achieving a better yield in a shorter time. rsc.org

For industrial-scale applications and complex syntheses, automated systems can be used to rapidly optimize multiple parameters. In the synthesis of oxindoles from substituted chloroacetanilides, parameters such as solvent, ligand, residence time, temperature, and catalyst concentration are systematically varied. acs.orgnih.gov For example, one optimization found ideal conditions to be N-methyl-2-pyrrolidone (NMP) as the solvent with XPhos as the ligand, a 53-minute residence time, a temperature of 89°C, and a 9 mol % catalyst concentration, which resulted in a 74.6% yield. nih.gov In another case, the optimal yield (84.9%) was achieved in acetonitrile using the JohnPhos ligand at 127°C. acs.org These examples demonstrate that optimal conditions are highly specific to the particular transformation.

Table 1: Optimization of Base in Hydrodehalogenation of N-(2-chlorophenyl)acetamide thieme-connect.com Reaction conditions: N-(2-chlorophenyl)acetamide (1 mmol), base (2 mmol), PdCl2 (1 mol%), dppap (2 mol%) in water (5 mL) for 12 h at 100 °C.

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | K2CO3 | 58 |

| 2 | K3PO4 | 33 |

| 3 | Et3N | 80 |

Acetylation of 2-Chloroaniline

Derivatization and Analog Synthesis

The synthesis of various substituted chloroacetanilides is typically achieved by reacting appropriately substituted primary amines or anilines with chloroacetyl chloride. google.com This general method allows for the creation of a diverse library of analogs by simply changing the starting aniline (B41778). For example, novel 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamide (B32628) derivatives have been prepared by first synthesizing a range of substituted chloroacetanilides from different aromatic amines and chloroacetyl chloride in glacial acetic acid. core.ac.uk

In a specific example, N-(pyrazinylmethyl)-2,6-dimethyl-chloroacetanilide was prepared by adding chloroacetyl chloride to a solution of N-(pyrazinylmethyl)-2,6-dimethylaniline and dry pyridine (B92270) in tetrahydrofuran (B95107) while maintaining the temperature between 15 and 20°C. After workup and recrystallization, the product was obtained in a 69.9% molar yield.

A specific derivative, 2-Acetyl-2'-chloroacetanilide, has been synthesized using 2-chloroaniline and ethyl acetoacetate (B1235776) as the starting materials. The reaction is carried out in a toluene (B28343) solution. This method directly constructs the β-keto amide functionality, resulting in the desired product which can be characterized by various spectral methods and X-ray diffraction analysis.

This compound can be used to chemically modify natural polymers like cellulose (B213188). Cellulose-acetanilide ethers have been prepared through the homogeneous etherification of microcrystalline or kraft cellulose with this compound. thieme-connect.com The reaction is conducted in a lithium chloride/dimethylacetamide (LiCl/DMAc) solvent system at 60°C for 24 hours. thieme-connect.com This process allows for the synthesis of cellulose-acetanilide ethers with a controllable degree of substitution (DS), which can range from 0.2 to 1.5, by adjusting the molar ratio of this compound to the anhydroglucose (B10753087) unit of cellulose. thieme-connect.com

Table 2: Summary of Synthetic Reactions

| Product | Starting Materials | Key Reagents/Conditions | Source |

|---|---|---|---|

| This compound | 2-Chloroaniline | Acetic anhydride or Acetyl chloride | smolecule.com |

| 2-Acetyl-2'-chloroacetanilide | 2-Chloroaniline, Ethyl acetoacetate | Toluene | |

| Cellulose-Acetanilide Ether | Cellulose, this compound | LiCl/DMAc, 60°C, 24 h | thieme-connect.com |

Chemical Reactivity and Reaction Mechanisms

Hydrolysis Pathways under Acidic and Basic Conditions

Rearrangement Reactions

Under specific conditions, chloroacetanilides can undergo rearrangement reactions where a substituent migrates from one part of the molecule to another.

The Orton rearrangement is a classic reaction of N-haloanilides, including N-chloroacetanilide, which rearranges in the presence of acid to form a mixture of halogenated isomers. kyoto-u.ac.jpspcmc.ac.in The reaction proceeds via an intermolecular mechanism where the N-chloro compound, in the presence of hydrochloric acid, generates acetanilide (B955) and elemental chlorine (Cl₂). kyoto-u.ac.jp The newly formed chlorine then chlorinates the acetanilide ring through an electrophilic aromatic substitution reaction, yielding a mixture of ortho- and para-chloroacetanilides. kyoto-u.ac.jpspcmc.ac.in

The distribution of isomers is a key aspect of this reaction. The ratio of ortho- to para-chloroacetanilide formed is identical to the ratio of the rate constants for chlorination at those respective positions (kₒ/kₚ). kyoto-u.ac.jp The isomer distribution can be influenced by several factors, including the strength of the catalyzing acid and the solvent. kyoto-u.ac.jpcdnsciencepub.com In some cases, such as the photoinduced Orton rearrangement in the solid state, the reaction can be highly selective, quantitatively affording the para isomer. acs.org

The kinetics of the Orton rearrangement of N-chloroacetanilide have been studied under varying pressures. Research conducted in aqueous solutions at pressures of 1, 981, and 2059 atmospheres revealed significant effects on the reaction rate. kyoto-u.ac.jp

The key findings from these high-pressure kinetic studies are:

The reaction has an activation volume (ΔV‡) of approximately +8 ml/mol at 1 atm. kyoto-u.ac.jp

The activation energy (Ea) at atmospheric pressure is about 20 kcal/mol. kyoto-u.ac.jp

Increasing pressure leads to an increase in the distance between the two ions in the transition state, as observed in aqueous ethanol (B145695) solutions. This distance was calculated to increase from 2.6 Å at 1 atm to 3.6 Å at 2000 atm. kyoto-u.ac.jp

These results suggest that the activated complex in the rate-determining step is polar and solvated, and that changes in solvation are an important factor in the isomer distribution under pressure. kyoto-u.ac.jp

The table below summarizes the kinetic data for the rearrangement under different pressure and temperature conditions.

| Pressure (atm) | Temperature (°C) | HCl Concentration (N) | Observed Rate Constant (k_obs x 10⁵ sec⁻¹) | Reference |

|---|---|---|---|---|

| 1 | 25 | 0.1 | 1.53 | kyoto-u.ac.jp |

| 1 | 25 | 0.2 | 6.10 | kyoto-u.ac.jp |

| 1 | 25 | 0.3 | 13.6 | kyoto-u.ac.jp |

| 981 | 25 | 0.1 | 1.18 | kyoto-u.ac.jp |

| 981 | 25 | 0.2 | 4.75 | kyoto-u.ac.jp |

| 981 | 25 | 0.3 | 10.6 | kyoto-u.ac.jp |

| 2059 | 25 | 0.1 | 0.998 | kyoto-u.ac.jp |

| 2059 | 25 | 0.2 | 3.98 | kyoto-u.ac.jp |

| 2059 | 25 | 0.3 | 8.85 | kyoto-u.ac.jp |

Orton Rearrangement and Isomer Distribution

Oxidation and Reduction Pathways

The chemical reactivity of this compound is significantly influenced by its functional groups: the chloroacetyl moiety and the substituted benzene (B151609) ring. These sites allow for a range of oxidative and reductive transformations, which are crucial for both its degradation and its use as a synthetic intermediate.

Direct chemical oxidation of the this compound molecule is not extensively detailed in the literature. However, oxidation pathways can be inferred from studies on its isomers and related chloroacetanilide derivatives. Metabolic studies, in particular, reveal several oxidative transformations.

For the related isomer, 4'-Chloroacetanilide (B195516), metabolic oxidation is mediated by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . In animal studies, 4'-Chloroacetanilide has been shown to oxidize into various hydroxylated products, such as 2-acetamido-5-chlorophenol and 4-acetamido-2-chlorophenol nih.gov. Further oxidation of the acetyl group can also occur, yielding metabolites like 4-chloroglycolanilide and 4-chlorooxanilic acid in rabbits nih.gov. Strong chemical oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, have been noted to oxidize 4'-Chloroacetanilide to form the corresponding quinones . In derivatives of this compound containing an amino group, such as 2-(4-Aminobenzoyl)-2'-chloroacetanilide, the amino group can be oxidized to a nitro derivative using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

Advanced Oxidation Processes (AOPs) are also employed for the degradation of chloroacetanilide herbicides in water. These methods, which include the use of UV light in combination with hydrogen peroxide (H₂O₂) or persulfate, generate highly reactive radicals capable of oxidizing the chloroacetanilide structure smolecule.com.

Table 1: Examples of Oxidation Reactions of Chloroacetanilide Derivatives This table is interactive. Click on the headers to sort.

| Substrate | Reagent/Condition | Product(s) | Reaction Type |

|---|---|---|---|

| 4'-Chloroacetanilide | Potassium permanganate or Chromium trioxide | Corresponding quinones | Chemical Oxidation |

| 4'-Chloroacetanilide | Cytochrome P450 (in rats) | 2-Acetamido-5-chlorophenol, 4-Acetamido-2-chlorophenol | Metabolic Oxidation nih.gov |

| 4'-Chloroacetanilide | Metabolic processes (in rabbits) | 4-Chloroglycolanilide, 4-Chlorooxanilic acid | Metabolic Oxidation nih.gov |

| 2-(4-Aminobenzoyl)-2'-chloroacetanilide | Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) | Nitro derivatives | Chemical Oxidation |

Reduction reactions of this compound and its derivatives are well-documented and primarily involve two key transformations: the reductive dechlorination of the chloroacetyl group and the reduction of substituted nitro groups.

Reductive Dechlorination The chlorine atom on the acetyl group is susceptible to nucleophilic substitution, which results in its removal. This dechlorination is a key step in the detoxification and degradation of chloroacetanilide herbicides.

Reaction with Thiosulfate (B1220275): Thiosulfate salts can rapidly dechlorinate chloroacetanilide herbicides in aqueous environments under ambient conditions nih.govpnas.org. Kinetic and structural analyses confirm that the reaction proceeds via an Sₙ2 nucleophilic substitution mechanism, where the chlorine atom is displaced by the thiosulfate ion nih.govpnas.org.

Reaction with Iron Metal: Granular iron metal has been shown to effectively cause the reductive dechlorination of chloroacetanilides like alachlor (B1666766) and metolachlor (B1676510) dss.go.th. The reaction involves hydrogenolysis of the chloroacetyl group at the iron surface, where elemental iron is oxidized dss.go.th. The products are the corresponding dechlorinated acetanilide and chloride ions dss.go.th.

Table 2: Reductive Dechlorination of Chloroacetanilides This table is interactive. Click on the headers to sort.

| Substrate Class | Reagent | Mechanism | Product |

|---|---|---|---|

| Chloroacetanilide herbicides | Thiosulfate salts | Sₙ2 Nucleophilic Substitution nih.govpnas.org | Thiosulfate-substituted acetanilide |

Reduction of Nitro-Substituted Derivatives The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For nitro-substituted chloroacetanilides, this reaction is crucial for producing intermediates used in the synthesis of dyes and pharmaceuticals. A variety of reducing agents can accomplish this conversion.

Catalytic Hydrogenation: This is a common industrial method using catalysts like Raney nickel or palladium-on-carbon (Pd/C) with hydrogen gas wikipedia.org.

Metal-Acid Systems: The use of iron metal in an acidic medium is a classic and effective method for nitro group reduction wikipedia.org.

Metal Salts: Tin(II) chloride (stannous chloride) is a widely used laboratory reagent for the reduction of aromatic nitro compounds to anilines wikipedia.orgnjit.edu.

Metal Hydrides and Other Reagents: While metal hydrides are sometimes used, they can lead to other products like azo compounds wikipedia.org. More selective and modern systems have been developed, such as sodium borohydride (B1222165) (NaBH₄) combined with a transition metal complex like tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄], which efficiently reduces nitroaromatics to their corresponding amines jsynthchem.com. Another effective system employs zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) for a selective and rapid reduction at room temperature .

Table 3: Reagents for the Reduction of Aromatic Nitro Groups to Amines This table is interactive. Click on the headers to sort.

| Reagent Class | Specific Reagent(s) | Typical Substrate |

|---|---|---|

| Catalytic Hydrogenation | H₂ with Raney Nickel, Pd/C, or PtO₂ wikipedia.org | Aromatic Nitro Compounds |

| Metal in Acid | Iron (Fe) in acidic media wikipedia.org | Aromatic Nitro Compounds |

| Metal Salts | Tin(II) chloride (SnCl₂) wikipedia.orgnjit.edu | Aromatic Nitro Compounds |

| Hydride/Complex Systems | NaBH₄ / Ni(PPh₃)₄ jsynthchem.com | Nitroaromatic Compounds |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy of 2'-Chloroacetanilide reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical ¹H NMR spectrum, the protons of the aromatic ring of this compound appear as a multiplet in the range of 7.00-7.37 ppm. The single proton attached to the nitrogen atom (-NH-) typically presents as a singlet around 6.995 ppm. The two protons of the methylene (B1212753) group (-CH2-) adjacent to the chlorine atom also give rise to a singlet at approximately 3.25 ppm. sphinxsai.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ/ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.00-7.37 | Multiplet | 5H |

| -NH- | 6.995 | Singlet | 1H |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. savemyexams.com In the ¹³C NMR spectrum of a related compound, 2-acetyl-2'-chloroacetanilide, distinct signals are observed for the keto and enol tautomers. For the keto form, characteristic peaks include those for the carbonyl carbons and the aromatic carbons. scientific.net Generally, in a ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. libretexts.org For this compound, one would expect to see separate signals for the two carbons of the acetamido group and for the six carbons of the chlorophenyl ring, with the number of aromatic signals potentially reduced due to symmetry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov A prominent band is observed for the carbonyl (C=O) stretching of the amide group, typically appearing around 1597 cm⁻¹. sphinxsai.com The N-H stretching vibration of the amide is also a key feature. Additionally, bands corresponding to the C-N stretching (around 1317 cm⁻¹), C-Cl stretching (around 722 cm⁻¹), and aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region) are present. sphinxsai.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | ~1597 |

| Amide | N-H stretch | Not specified |

| Amine | C-N stretch | ~1317 |

| Alkyl Halide | C-Cl stretch | ~722 |

Note: The exact positions of IR bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of approximately 169.61 g/mol . nih.govnih.gov Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M⁺ peak is expected. shout.education

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways can lead to the formation of various daughter ions. For instance, cleavage of the amide bond or loss of the chloroacetyl group can generate characteristic fragment ions. The mass spectrum of this compound shows a top peak at m/z 169 and a third highest peak at m/z 120. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org For this compound, X-ray crystallographic analysis would reveal the planar structure of the benzene (B151609) ring and the geometry of the acetamido side chain. It would also provide insights into the crystal packing and any hydrogen bonding or other intermolecular forces that stabilize the crystal lattice. jhu.edu A study on the related compound 2-acetyl-2'-chloroacetanilide showed that the molecule exists in the keto form in the solid state, with specific C=O bond lengths of 1.206(3) Å and 1.195(3) Å. scientific.netscientific.net The crystal structure was stabilized by intramolecular N-H···O hydrogen bonds and formed a layered structure through π···π stacking interactions. scientific.netscientific.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. usgs.gov By selecting an appropriate stationary phase (e.g., C18) and mobile phase, this compound can be effectively separated from impurities and its concentration determined with high precision and accuracy using a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS). nih.gov Gas Chromatography (GC) is another valuable technique for purity assessment, particularly for volatile and thermally stable compounds. thermofisher.com These methods are crucial for quality control in the synthesis and application of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of this compound, particularly for its metabolites in environmental samples, due to the ionic and non-volatile nature of these compounds. usgs.gov When coupled with a diode-array detector (DAD) or a mass spectrometer (MS), HPLC provides robust methods for both quantification and qualitative identification. usgs.govnih.gov

Research has demonstrated the development of reliable HPLC-DAD and HPLC/MS methods for analyzing chloroacetanilide herbicide metabolites in water. nih.gov These methods are crucial for understanding the environmental fate and transport of the parent compounds. nih.gov The HPLC-DAD method is effective for concentrations from 0.2 to 3.0 µg/L, while HPLC/MS offers a lower limit of quantitation at 0.05 µg/L. usgs.govnih.gov

The separation is typically achieved on C18 columns. usgs.govsielc.com For instance, a method for separating acetaminophen (B1664979) and its impurities, including 4'-chloroacetanilide (B195516), utilized a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.65) and acetonitrile (B52724) (60:40, v/v) at a flow rate of 1.0 mL/min, with UV detection at 280 nm. researchgate.net In another study, a gradient elution with a phosphate buffer (pH 4.88) and methanol (B129727) on a Hypersil Duet C18/SCX column successfully separated 4'-chloroacetanilide with a retention time of 14.07 minutes. oup.com The use of acetonitrile as the organic modifier has been shown to decrease the total analysis time by reducing the retention of compounds like 4'-chloroacetanilide. oup.com

Chiral HPLC methods have also been developed to separate enantiomers of related chloroacetanilides, like acetochlor (B104951), using reverse-phase chromatography with a mobile phase of 70% methanol and 30% water. ajol.info

Table 1: HPLC Method Parameters for Chloroacetanilide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Welchrom C18 (4.6 mm x 250 mm, 5 µm) researchgate.net | Hypersil Duet C18/SCX (4.6 mm x 250 mm, 5 µm) oup.com | Phenomenex C-18 (multiple columns) usgs.gov |

| Mobile Phase | Phosphate buffer (pH 6.65): Acetonitrile (60:40, v/v) researchgate.net | Gradient with Phosphate buffer (pH 4.88) and Methanol oup.com | Methanol and Water usgs.gov |

| Flow Rate | 1.0 mL/min researchgate.net | Not specified | Not specified |

| Detection | UV at 280 nm researchgate.net | Not specified | DAD or MS usgs.gov |

| Retention Time | Not specified for this compound | 14.07 min for 4'-Chloroacetanilide oup.com | Varies based on specific metabolite usgs.gov |

| Application | Analysis of pharmaceutical impurities researchgate.net | Separation of acetaminophen and its impurities oup.com | Determination of chloroacetanilide metabolites in water usgs.gov |

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound and related compounds, especially in complex matrices like soil and crops. nih.govderpharmachemica.com This method offers high sensitivity and specificity.

A study on the determination of chloroacetanilide herbicide residues in soils utilized microwave-assisted extraction (MAE) followed by GC analysis with either a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). nih.gov This method demonstrated good mean recovery values (>80%) and low limits of detection (1 to 5 µg/kg). nih.gov Another rapid and sensitive method for the simultaneous determination of eight chloroacetanilide herbicides in crops involved a modified QuEChERS extraction followed by GC-MS analysis. derpharmachemica.com This approach achieved average recoveries higher than 80% with low relative standard deviations. derpharmachemica.com

The choice of GC column and temperature programming is critical for achieving good separation. A common choice is an HP-5 MS capillary column (30 m × 0.25 mm × 0.25 µm). derpharmachemica.com Temperature programming allows for the efficient elution of a wide range of compounds. chromatographyonline.com For instance, a "scouting gradient" might start at a low initial temperature (e.g., 35–40 °C) and ramp up at a rate of 10 °C/min. chromatographyonline.com The injector temperature is also a key parameter, often set around 250°C. derpharmachemica.com

GC-MS data for this compound is available in spectral databases, providing characteristic mass-to-charge ratio (m/z) peaks for identification. nih.gov For this compound, the top m/z peaks are often observed at 93, 169, and 120. nih.gov

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | HP-5 MS capillary column (30 m × 0.25 mm × 0.25 µm) | derpharmachemica.com |

| Injector Temperature | 250°C | derpharmachemica.com |

| Injection Mode | Pulsed splitless | derpharmachemica.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | derpharmachemica.com |

| Detection Mode | Selected Ion Monitoring (SIM) | derpharmachemica.com |

| Assay (GC) | ≥98.0% | thermofisher.com |

| Top m/z Peaks | 93, 169, 120 | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions involving this compound. umass.edusigmaaldrich.com It allows for the quick visualization of the consumption of starting materials and the appearance of products. libretexts.org

The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). umass.eduwisc.edu The separation is influenced by the polarity of the compounds, the stationary phase, and the mobile phase. umass.edu

In the context of reactions involving this compound, TLC can be used to determine the optimal reaction time and to check for the presence of impurities in the final product. libretexts.orgwisc.edu For instance, a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. globalconference.info For example, in a system using dichloromethane (B109758) as the mobile phase on a silica gel plate, 4-chloroaniline (B138754) (a potential hydrolysis product of 4-chloroacetanilide) has an Rf value of about 0.4. rsc.org The choice of the developing solvent is crucial for achieving good separation. sigmaaldrich.com

Visualization of the spots on the TLC plate can be done under UV light if the compounds are UV-active, or by using staining agents. aroonchande.com

Table 3: Application of TLC in this compound Related Analysis

| Application | Stationary Phase | Mobile Phase | Detection | Finding | Reference |

| Reaction Monitoring | Silica Gel | Varies (e.g., Dichloromethane) | UV light, Staining agents | Tracks disappearance of reactants and appearance of products. | libretexts.org |

| Purity Assessment | Silica Gel | Dichloromethane | Diazotization and coupling | Detects impurities like 4-chloroaniline. | rsc.org |

| Impurity Profiling | Silica Gel | Not specified | UV densitometry at 248 nm | Validated method for quantifying impurities. | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the chemical properties of chloroacetanilide compounds. mdpi.comnih.govsemanticscholar.orgbvsalud.org DFT calculations allow for the accurate prediction of molecular structures, reaction energies, and electronic properties, offering deep insights into the underlying chemical processes. mdpi.comnih.govsemanticscholar.orgbvsalud.org

DFT studies have been instrumental in elucidating the reaction mechanisms of 2'-chloroacetanilide and related herbicides, particularly their degradation pathways. The bimolecular nucleophilic substitution (Sₙ2) mechanism is a primary focus of these investigations. nih.govmdpi.com For instance, the degradation of chloroacetanilide herbicides in the presence of various nucleophiles, such as bromide (Br⁻), iodide (I⁻), bisulfide (HS⁻), and thiosulfate (B1220275) (S₂O₃²⁻), has been theoretically evaluated. mdpi.comresearchgate.netnih.gov These studies consistently identify the Sₙ2 pathway as the most favorable mechanism for the cleavage of the carbon-chlorine bond. mdpi.commdpi.com

In the reaction with hydrogen sulfide (B99878) (HS⁻), three possible mechanisms were considered: a direct Sₙ2 reaction, and anchimeric assistance from either oxygen or nitrogen atoms. mdpi.comnih.gov DFT calculations revealed that the Sₙ2 mechanism is the most favorable for all studied chloroacetanilide compounds. mdpi.comnih.gov Mechanisms involving oxygen or nitrogen assistance were generally found to have significantly higher activation barriers and were therefore discarded, with one exception where nitrogen assistance could occur in parallel with the Sₙ2 reaction. mdpi.comnih.gov The nature of the nucleophile plays a crucial role, with sulfur-based nucleophiles being more effective than others. mdpi.comresearchgate.netnih.gov Specifically, the HS⁻ ion produces the most stable product. nih.gov

A key application of DFT is the calculation of activation energies, which provides quantitative data on reaction kinetics. For the Sₙ2 reaction of various chloroacetanilides, activation free energies have been computed and show excellent correlation with experimental data. mdpi.comresearchgate.netnih.gov For example, in the reaction with HS⁻, the activation free energies for different chloroacetanilide derivatives were found to be between 17 and 24 kcal/mol. mdpi.com Compounds containing a carbonyl (C=O) or thiocarbonyl (C=S) group exhibited lower activation energies (around 18-19 kcal/mol) due to the electron-withdrawing effect of these groups. mdpi.comnih.gov In contrast, compounds lacking these groups had higher activation barriers (approximately 22 kcal/mol). mdpi.comnih.gov

Studies have also shown that different R groups on the chloroacetanilide structure have a negligible effect on the activation energy of the nucleophilic substitution process. mdpi.comresearchgate.netnih.gov The computed activation energies for the Sₙ2 reaction of various chloroacetanilides with different nucleophiles are summarized in the table below.

| Chloroacetanilide Derivative | Nucleophile | Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Propachlor (B1678252) | HS⁻ | ~18 | mdpi.com |

| Alachlor (B1666766) | HS⁻ | ~18 | mdpi.com |

| Metolachlor (B1676510) | HS⁻ | ~18 | mdpi.com |

| Tioacetanilide | HS⁻ | ~18 | mdpi.com |

| β-anilide | HS⁻ | ~22 | mdpi.com |

| Methylene (B1212753) | HS⁻ | ~22 | mdpi.com |

| Acetochlor (B104951) | Br⁻ | 23.81 | researchgate.net |

| Alachlor | Br⁻ | 23.84 | researchgate.net |

| Metolachlor | Br⁻ | 22.98 | researchgate.net |

DFT calculations provide detailed information about the geometry and electronic structure of transition states. mdpi.com For the Sₙ2 reaction of chloroacetanilides, analysis of the reaction force indicates that the activation energy is composed of contributions from both geometrical changes and electronic rearrangements. researchgate.netnih.gov Geometrical rearrangements, which involve the structural changes needed to reach the transition state, account for approximately 60-70% of the activation barrier. mdpi.comresearchgate.netnih.gov Electronic rearrangements contribute the remaining 30-40%. mdpi.comresearchgate.netnih.gov

Natural Bond Orbital (NBO) analysis further reveals the electronic changes occurring during the reaction. mdpi.comnih.gov This analysis shows that the nucleophilic substitution in chloroacetanilides is an asynchronous process. researchgate.netnih.gov For most nucleophiles, the reaction proceeds through a late transition state. researchgate.netnih.gov However, when iodide is the nucleophile, the reaction occurs via an early transition state. researchgate.netnih.gov Charge analysis indicates that the electron density on the chlorine atom increases as the nucleophilic attack proceeds. mdpi.comresearchgate.netnih.gov

Frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. irjweb.comthaiscience.info The energy gap between the HOMO and LUMO indicates the chemical stability of a molecule. irjweb.comschrodinger.com The LUMO represents the ability of a molecule to accept an electron, and its density distribution can indicate the likely sites for nucleophilic attack. irjweb.commdpi.com

In the context of structure-activity relationship studies of antifungal compounds, DFT calculations of LUMO density have been used to confirm experimental findings. mdpi.com For derivatives of this compound, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, which is a key step in many of their degradation and biological interaction pathways. The distribution of LUMO density on the molecule highlights the regions most prone to receiving electrons.

Analysis of Geometrical and Electronic Rearrangements in Transition States

Molecular Dynamics (MD) Simulations in Chemical Processes

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govebsco.com These simulations can provide insights into how environmental factors, such as solvent molecules, affect reaction dynamics and molecular conformations. iastate.edursc.org For chloroacetanilide and its derivatives, MD simulations can be used to model their behavior in aqueous environments, which is relevant to their fate in soil and water systems. By simulating the interactions between the chloroacetanilide molecule and surrounding water molecules, researchers can better understand its solubility, stability, and transport properties. nih.gov

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. oncodesign-services.comic.ac.uk Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to develop predictive models for the activity of new compounds. excli.denih.govnih.govnih.govresearchgate.net

For chloroacetanilide derivatives, QSAR models can be built to predict their herbicidal activity, toxicity, or other biological effects based on calculated molecular descriptors. nih.gov These descriptors can include electronic properties (like HOMO-LUMO energies and charge distributions), steric properties, and lipophilicity (logP). nih.govcapes.gov.br By identifying the key structural features that influence activity, QSAR studies can guide the design of new chloroacetanilide analogues with improved efficacy or reduced environmental impact. oncodesign-services.comexcli.de For example, a QSAR study on related compounds found that properties like mass, polarizability, and electronegativity were key influencers of antioxidant activity. excli.de

Prediction of Biological Activity from Molecular Structure

The prediction of a molecule's biological activity based on its structure is a cornerstone of modern computational chemistry and drug discovery. Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches that seek to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activities. jddtonline.infoajrconline.org The fundamental principle is that the activity of a substance is a function of its molecular structure and properties. By establishing a statistically significant relationship, these models can predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. ajrconline.org

For chloroacetanilides and related compounds, QSAR studies typically involve calculating a variety of molecular descriptors. These can include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe a molecule's electronic aspects.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, which describe atomic connectivity and branching.

Physicochemical Descriptors: Including hydrophobicity (log P), polarizability, and hydrogen bonding capabilities, which govern how a molecule interacts with a biological system.

These descriptors are then used as independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govjournaljpri.com For instance, a QSAR model for a series of inhibitors might take the form of an equation where biological activity (e.g., the inverse logarithm of the inhibitory concentration, IC50) is predicted from a combination of descriptors like molecular weight and hydrogen bond acceptor count. The goal is to develop a robust model with high predictive power, validated through rigorous statistical testing.

Computer programs like PASS (Prediction of Activity Spectra for Substances) utilize extensive databases of known compounds and their activities to predict a wide range of biological effects for a new structure. bmc-rm.org By analyzing structure-activity relationships within a training set of over a million molecules, such systems can forecast pharmacological effects, mechanisms of action, and potential toxicity for a compound like this compound based solely on its structural formula. bmc-rm.org

| Descriptor Category | Example Descriptors | Significance in Predicting Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relates to the molecule's ability to participate in charge-transfer and electrostatic interactions with a biological target. nih.gov |

| Steric/Topological | Molecular Weight, Molecular Surface Area, Wiener Index | Describes the size, shape, and fit of the molecule within a receptor's binding site. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polarizability | Governs membrane permeability, solubility, and the strength of intermolecular interactions like van der Waals forces. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific binding interactions with proteins and other biological macromolecules. |

Impact of Ortho-Chloro Substitution on Reactivity and Activity

The specific placement of substituents on an aromatic ring can dramatically alter a molecule's properties. In this compound, the chlorine atom is at the ortho position (position 2) of the phenyl ring relative to the acetamido group. This specific substitution pattern is crucial in defining its unique chemical reactivity and biological profile compared to its isomers or the parent compound, acetanilide (B955). smolecule.com

The ortho-chloro group exerts a combination of electronic and steric effects. Electronically, chlorine is an electron-withdrawing group, which can influence the reactivity of the amide linkage and the aromatic ring. Sterically, its presence next to the amide group can force the molecule into a specific conformation, affecting how it interacts with biological targets or participates in chemical reactions.

Studies comparing the effects of this compound (2-CAA) with its meta (3-CAA) and para (4-CAA) isomers in rats have demonstrated isomer-specific biological activities. nih.gov While all three isomers caused a decrease in food and water intake at lower doses, there were notable differences in their effects on organ weight and function, highlighting that the position of the chloro group dictates the biological outcome. nih.gov For example, only 4-CAA increased urinary protein excretion, while kidney weight was increased only by 3-CAA. nih.gov This specificity underscores the importance of the substituent's location in determining the molecule's interaction with biological systems.

| Parameter | This compound (ortho) | 3'-Chloroacetanilide (meta) | 4'-Chloroacetanilide (B195516) (para) |

|---|---|---|---|

| Food Intake | Decreased | Decreased | Decreased |

| Urinary Protein Excretion | No increase | No increase | Increased |

| Kidney Weight | No increase | Increased | No increase |

| Hepatic Weight | No increase | Increased | Increased |

| Plasma Alanine (B10760859) Aminotransferase | No increase | No increase | Increased |

Data sourced from studies on male Fischer 344 rats. nih.gov

Correlation of Structural Features with Chemical and Biological Reactivity

The chemical and biological reactivity of the broader class of chloroacetanilide herbicides is intricately linked to their molecular structure. nih.gov Beyond the position of the chlorine on the phenyl ring, variations in the N-substituents of the acetamide (B32628) group play a significant role in determining properties like environmental persistence, biological activity, and reactivity towards nucleophiles. nih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the degradation mechanisms of various chloroacetanilide herbicides through nucleophilic attack. mdpi.comresearchgate.net These studies often model the SN2 reaction, where the chlorine atom is displaced by a nucleophile. nih.govnih.gov The activation energy for this reaction, a key determinant of reactivity, is influenced by the structure of the herbicide. However, research has shown that different R groups on the nitrogen of chloroacetanilide herbicides have a relatively minor effect on the activation energy of nucleophilic substitution by species like the bisulfide ion (HS⁻). researchgate.net

In contrast, the nature of the attacking nucleophile has a profound impact. Sulfur-based nucleophiles, such as HS⁻ and thiosulfate (S₂O₃²⁻), are generally much more reactive towards chloroacetanilides than halides like Br⁻ or I⁻. mdpi.comresearchgate.net This heightened reactivity is critical for understanding both the herbicidal mechanism of action, which can involve reaction with sulfur-containing biomolecules like glutathione (B108866), and potential environmental remediation strategies. nih.govnih.gov

Structural features also dictate physical interactions, such as adsorption to soil particles. The relative sorptivity of different chloroacetanilide herbicides has been directly correlated with their structural differences. nih.gov The size, shape, and spatial arrangement of the various substituents influence the formation of hydrogen bonds and other interactions with soil components, which in turn affects their bioavailability and degradation rates. nih.govresearchgate.net For instance, the soil half-lives of herbicides like alachlor, butachlor (B1668075), and pretilachlor (B132322) are different, a fact that can be attributed to their distinct chemical structures influencing adsorption and degradation. researchgate.net

| Compound | Key Structural Difference (from Alachlor) | Soil Adsorption Order (on multiple soil types) | Soil Half-Life (days) |

|---|---|---|---|

| Metolachlor | N-substituent includes a chiral center | 1st (Highest) | N/A |

| Acetochlor | N-ethoxymethyl group instead of N-methoxymethyl | 2nd | N/A |

| Propachlor | N-isopropyl group (simpler structure) | 3rd | N/A |

| Alachlor | N-methoxymethyl group | 4th (Lowest) | 9.3 |

| Butachlor | N-butoxymethyl group | N/A | 12.7 |

| Pretilachlor | N-propoxyethyl group | N/A | 7.3 |

Data for adsorption order and half-lives sourced from separate studies. nih.govresearchgate.net N/A indicates data not available in the cited sources.

Applications in Advanced Materials and Chemical Research

Intermediate in Organic Synthesis.smolecule.com

The compound is widely recognized as a versatile intermediate in the synthesis of a variety of organic molecules. smolecule.com Its utility stems from the reactivity of the chloro-substituted phenyl ring and the acetamido group, which can be chemically modified to introduce diverse functionalities.

In the pharmaceutical industry, 2'-Chloroacetanilide and its analogs are employed as intermediates in the synthesis of various drug candidates. smolecule.comfishersci.nl The ortho-chloro substitution can influence the pharmacological profile of the final active pharmaceutical ingredient. smolecule.com For instance, derivatives of chloroacetanilide have been investigated for their potential biological activities. The synthesis of more complex molecules, such as 4'-Bromo-2'-chloroacetanilide, further highlights its role as a foundational material for pharmaceutical research. fishersci.nl

The chloroacetanilide class of compounds has a well-established history in the agrochemical sector, primarily as herbicides. wisc.edu this compound itself serves as an intermediate in the production of various agrochemicals. smolecule.comalibaba.com Chloroacetanilide herbicides are known for their effectiveness in controlling annual grasses, particularly in major crops like corn and soybeans. wisc.edu The synthesis of herbicides such as Alachlor (B1666766), Metolachlor (B1676510), and Acetochlor (B104951) involves chloroacetanilide-based structures. wisc.edu

| Agrochemical Application | Target Crop | Weed Type Controlled |

| Herbicide Synthesis | Corn, Soybeans | Annual Grasses |

Pharmaceutical Intermediates

Reagent in Chemical Research.smolecule.com

Beyond its role as a synthetic intermediate, this compound is a valuable reagent in fundamental chemical research, particularly in the study of reaction mechanisms and kinetics. smolecule.com

| Nucleophile | Observed Reactivity Trend | Supporting Evidence |

| Br⁻, I⁻, HS⁻, S₂O₃²⁻ | Sulfur-based nucleophiles are generally more reactive. | DFT calculations and experimental rate constants. researchgate.netnih.gov |

| Various anionic nucleophiles | Governed by an intermolecular SN2 mechanism. | Second-order reaction kinetics, negative ΔS‡ values. nih.govacs.org |

The compound is also utilized in studies of reaction kinetics. smolecule.com For example, the kinetics of the bromination of chloroacetanilide regioisomers have been determined using competitive kinetic methods. ijream.org These studies have shown that the reaction rates are influenced by the position of the chloro substituent, with the specific reaction rate for o-Chloroacetanilide (this compound) being 1.3 x 10⁵ M⁻¹S⁻¹. ijream.org The chlorination of 2-chloroacetanilide in acetic acid has also been studied, revealing the formation of 2,4-dichloroacetanilide (B1585602) (85%) and 2,6-dichloroacetanilides (15%) and allowing for the calculation of partial rate factors for chlorination at different positions on the aromatic ring. rsc.org

| Reaction | Kinetic Parameter | Key Finding |

| Bromination | Specific reaction rate: 1.3 x 10⁵ M⁻¹S⁻¹ | The rate of bromination is influenced by the isomer structure. ijream.org |

| Chlorination | Product distribution: 85% 2,4-dichloro, 15% 2,6-dichloro | Allows for calculation of partial rate factors. rsc.org |

Studies of Nucleophilic Substitution Mechanisms

Derivatives in Polymer Science

While direct applications of this compound in polymer science are not extensively documented in the provided search results, the broader field of polymer science often utilizes small molecules as monomers, initiators, or additives. The principles of polymer chemistry, including polymerization techniques and the introduction of functional groups, are well-established. uc.eduuclouvain.bebeilstein-journals.org Advanced polymer materials with specific properties are developed through the careful selection of monomers and control of the polymerization process. mdpi.com The functional groups present in derivatives of this compound could potentially be leveraged in polymer synthesis to create materials with unique characteristics. However, specific examples of this compound derivatives being used in polymer science are not detailed in the available search results.

Synthesis and Characterization of Cellulose-Acetanilide Ether

Cellulose-acetanilide ether has been synthesized through a homogeneous etherification reaction utilizing this compound. This process involves the reaction of either microcrystalline or kraft cellulose (B213188) with this compound in a lithium chloride/dimethylacetamide (LiCl/DMAc) solvent system. smolecule.com The reaction is typically conducted under mild conditions, for instance, at a temperature of 60°C for a duration of 24 hours. researchgate.net

The etherification reaction allows for the production of cellulose-acetanilide ethers with a controllable degree of substitution (DS), which indicates the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of the cellulose. Research has shown that the DS can be varied within a range of 0.2 to 1.5 by adjusting the molar ratio of this compound to the anhydroglucose unit. researchgate.net It has been observed that the use of microcrystalline cellulose results in a significantly higher degree of substitution compared to kraft cellulose.

The resulting cellulose-acetanilide ether derivatives are characterized using various analytical techniques to confirm their chemical structure and properties. These methods include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and scanning electron microscopy (SEM).

| Parameter | Value/Condition |

| Reactants | Microcrystalline or Kraft Cellulose, this compound |

| Solvent System | 8% Lithium Chloride/Dimethylacetamide (LiCl/DMAc) |

| Reaction Temperature | 60°C |

| Reaction Time | 24 hours |

| Achieved Degree of Substitution (DS) | 0.2–1.5 |

Environmental Research and Degradation Studies

Degradation Mechanisms in Natural Waters

In natural water systems, the degradation of chloroacetanilides is often slow. mdpi.com To address this, various advanced oxidation processes (AOPs) and photocatalytic methods have been developed to accelerate their removal from contaminated water. These technologies are designed to generate highly reactive radicals that can break down the complex and stable structure of chloroacetanilide molecules.

Advanced oxidation processes that utilize ultraviolet (UV) light to activate oxidizing agents are effective for degrading persistent organic pollutants like chloroacetanilides. rsc.orgmdpi.com These processes generate powerful radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which are non-selective and react rapidly with a wide range of organic compounds. rsc.orgresearchgate.net The effectiveness of these treatments is often influenced by factors such as pH and the composition of the water matrix. rsc.orgresearchgate.net

The combination of UV irradiation with hydrogen peroxide (H₂O₂) is a widely studied AOP for water treatment. researchgate.net In this process, the photolysis of H₂O₂ by UV light generates hydroxyl radicals (•OH), which are potent oxidizing agents capable of degrading chloroacetanilide herbicides. researchgate.netmdpi.com The degradation kinetics are highly dependent on the pH of the water. For instance, studies on the chloroacetanilide herbicide alachlor (B1666766) have shown that the UV/H₂O₂ process is most effective under acidic conditions (pH 5). rsc.orgresearchgate.netresearchgate.net The efficiency of this process can be diminished in the presence of natural organic matter (NOM) and certain inorganic ions like bicarbonate, which can scavenge the hydroxyl radicals. mdpi.com

Table 1: Research Findings on UV/H₂O₂ Degradation of Chloroacetanilides

| Compound | pH Condition | Efficiency | Influencing Factors | Source |

|---|---|---|---|---|

| Alachlor | Acidic (pH 5) | Most effective | Water matrix characteristics significantly impact kinetics. | rsc.orgresearchgate.net |

| 2,4-D | Acidic | Favorable | Degradation efficiency decreases in the presence of humic acid, Cl⁻, and HCO₃⁻. | mdpi.com |

The UV-activated persulfate (PS, S₂O₈²⁻) process is an emerging and effective AOP for water remediation. rsc.org UV light activates the persulfate ion to generate sulfate radicals (SO₄•⁻), which have a high redox potential and a longer half-life compared to hydroxyl radicals, making them highly effective for degrading recalcitrant organic compounds. researchgate.netdoi.orgresearchgate.net Similar to the UV/H₂O₂ process, the degradation of chloroacetanilides via UV/persulfate is most efficient in acidic conditions (pH 5). rsc.orgresearchgate.net This method shows significant potential for treating water with high loads of natural organic matter. rsc.org The primary radical responsible for degradation in this system is the sulfate radical. mdpi.com

Table 2: Research Findings on UV/Persulfate Degradation of Chloroacetanilides

| Compound | pH Condition | Efficiency | Key Findings | Source |

|---|---|---|---|---|

| Alachlor | Acidic (pH 5) | Most effective | Shows significant potential for herbicide degradation, especially in water with high hydrophobic NOM. | rsc.orgresearchgate.net |

| 1,2,3-Trichlorobenzene | Acidic (pH 5) | 97-99% degradation | Degradation efficacy is highly dependent on pH, initial oxidant concentration, and UV fluence. | researchgate.net |

The activation of peroxymonosulfate (B1194676) (PMS, HSO₅⁻) with UV light is another sulfate radical-based AOP. This process generates both sulfate and hydroxyl radicals, contributing to the degradation of organic pollutants. rsc.org In contrast to the UV/H₂O₂ and UV/persulfate processes, the UV/peroxymonosulfate process demonstrates the highest degradation efficacy for chloroacetanilides under basic conditions (pH > 8). rsc.orgresearchgate.netresearchgate.net This characteristic makes it a valuable alternative for water treatment scenarios with alkaline pH. The novel UV/HSO₅⁻ process has shown significant potential for herbicide degradation during water treatment. rsc.org

Table 3: Research Findings on UV/Peroxymonosulfate Degradation of Chloroacetanilides

| Compound | pH Condition | Efficiency | Key Findings | Source |

|---|---|---|---|---|

| Alachlor | Basic (pH > 8) | Highest efficacy | A novel process with significant potential for herbicide degradation in water treatment. | rsc.orgresearchgate.netresearchgate.net |

Heterogeneous photocatalysis using titanium dioxide (TiO₂) as a semiconductor catalyst activated by UV-A light is a promising technology for removing chloroacetanilide herbicides from water. mdpi.comresearchgate.net TiO₂ is favored due to its high photocatalytic stability, chemical inertness, low cost, and safety. mdpi.com When irradiated with UV-A light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce highly reactive oxygen species, including hydroxyl radicals, that degrade the target pollutants. mdpi.comredalyc.org

Studies have demonstrated high removal efficiencies for several chloroacetanilide herbicides using this method. For instance, maximum removal efficiencies of 97.5% for alachlor, 93.1% for acetochlor (B104951), and 98.2% for metolachlor (B1676510) have been reported. mdpi.comresearchgate.netresearchgate.net The photocatalytic degradation of alachlor with TiO₂ has been shown to be significantly more effective than direct photolysis alone. mdpi.com However, it is important to note that while the parent herbicide concentrations decrease, toxic degradation by-products can sometimes be formed. mdpi.comresearchgate.net

Table 4: Removal Efficiency of Chloroacetanilides using TiO₂/UV-A Photocatalysis

| Herbicide | Photocatalyst | Maximum Removal Efficiency | Source |

|---|---|---|---|

| Alachlor | TiO₂ (P25 and AV-01) | 97.5% | mdpi.comresearchgate.netresearchgate.net |

| Acetochlor | TiO₂ (P25 and AV-01) | 93.1% | mdpi.comresearchgate.netresearchgate.net |

UV-Activated Advanced Oxidation Processes (AOPs)

UV/Persulfate (UV/S₂O₈²⁻) Processes

Microbial Metabolism and Biodegradation Pathways

Microbial degradation is a crucial mechanism for the natural attenuation of chloroacetanilide herbicides in the environment. researchgate.net A variety of microorganisms, including bacteria and fungi, have been identified that can break down these compounds, often using them as a source of carbon and energy. researchgate.netnih.govscirp.org

The primary biodegradation pathways for chloroacetanilides involve reactions such as dechlorination, hydroxylation, and N-dealkylation. researchgate.netresearchgate.net For example, the fungus Candida xestobii has been shown to degrade 60% of added metolachlor within four days and can also degrade other chloroacetanilides like acetochlor and alachlor. nih.gov Similarly, various strains of the fungus Trichoderma can convert 80-99% of alachlor and 40-79% of metolachlor within seven days, primarily through dechlorination and hydroxylation reactions. researchgate.net

In some cases, degradation occurs under anaerobic conditions. Studies in lab-scale wetlands have shown that the dissipation of acetochlor, alachlor, and metolachlor occurs mainly in the anaerobic rhizosphere zone. nih.gov Another anaerobic pathway involves sulfate-reducing bacteria, where sulfide (B99878) attacks the C-Cl bond of the herbicide. researchgate.net Common metabolites found from the degradation of chloroacetanilides include ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) derivatives, though other, yet unknown, degradation pathways are also believed to exist. mdpi.comnih.gov

Table 5: Microbial Degradation of Chloroacetanilide Herbicides

| Microorganism | Herbicide(s) Degraded | Degradation Efficiency | Key Pathway/Metabolites | Source |

|---|---|---|---|---|

| Candida xestobii | Metolachlor, Acetochlor, Alachlor | 60% of metolachlor in 4 days; 80% of acetochlor/alachlor in 15-41 hrs | Mineralization to CO₂ | nih.gov |

| Bacillus simplex | Metolachlor | 30% of metolachlor in 5 days | N/A | nih.gov |

| Trichoderma spp. | Alachlor, Metolachlor | 80-99% of alachlor; 40-79% of metolachlor in 7 days | Dechlorination, Hydroxylation | researchgate.net |

| Sulfate-reducing bacteria (Strain SRB-5) | Acetochlor | Half-life of 2.4 days in industrial wastewater | Reductive dechlorination via sulfide attack | researchgate.net |

N/C-dealkylation, Aromatic Ring Hydroxylation, and Cleavage Processes

Environmental Fate and Transport Studies

Understanding how 2'-Chloroacetanilide and related compounds move through and persist in the environment is crucial for assessing their ecological impact.

The movement of chloroacetanilide herbicides in soil is significantly influenced by the soil's physical and chemical properties, especially its organic matter content. usda.gov

Adsorption: These herbicides tend to adsorb to soil particles, a process that is positively correlated with the amount of soil organic matter. usda.gov Soils with higher organic matter content, such as clay loam, exhibit stronger adsorption, which reduces the mobility of the herbicides. usda.gov

Mobility and Leaching: The potential for these compounds to leach into groundwater is inversely related to their adsorption. A compound with lower adsorption will be more mobile. For instance, p-chloroacetanilide, an isomer of this compound, has an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 340, which suggests moderate mobility in soil and a potential for leaching. nih.gov Therefore, in soils with low organic matter, there is a higher risk of these compounds migrating from the surface to lower soil layers and potentially reaching groundwater. usda.govnih.gov

| Soil Property | Influence on Mobility | Implication |

| Organic Matter Content | High organic matter increases adsorption. usda.gov | Reduces mobility and leaching potential. |

| Clay Content | Higher clay content generally increases adsorption. usda.gov | Decreases mobility. |

| Soil pH | Can affect the chemical form and interaction with soil colloids. | Variable impact on mobility. |